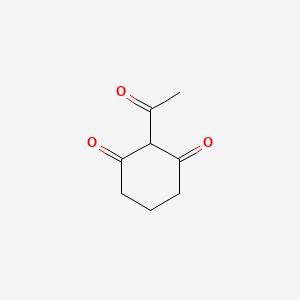

2-Acetyl-1,3-cyclohexanedione

Beschreibung

Research Significance Across Disciplines

The utility of 2-acetyl-1,3-cyclohexanedione extends across multiple scientific disciplines due to its versatile chemical nature.

Organic Synthesis: The compound is a key intermediate in various synthetic pathways. ontosight.aiontosight.ai It is notably used in the preparation of 2-acylresorcinols through dehydrogenation. google.com Its structure is amenable to reactions such as the Baeyer-Villiger oxidation to produce lactones, which are valuable in natural product synthesis. alfa-chemistry.com The diacylation of isopropenyl acetate (B1210297) with dicarboxylic acid anhydrides represents a method for its synthesis, achieving yields of around 40%. orgsyn.org

Medicinal Chemistry and Pharmacology: While the compound itself is primarily a synthetic intermediate, its derivatives have been the subject of pharmacological research. ontosight.ai Studies have indicated that compounds derived from 1,3-cyclohexanediones can possess a range of biological activities, including potential anti-inflammatory, antimicrobial, and antioxidant properties. ontosight.aiontosight.ai This makes the this compound scaffold a promising starting point for the development of new therapeutic agents. ontosight.ai

Coordination Chemistry: As a β-diketone, this compound exhibits significant chelating properties, readily forming stable complexes with a variety of metal ions. researchgate.netresearchgate.net Research has detailed the kinetics and thermodynamics of its complexation with metal ions such as iron(III), chromium(III), and copper(II). researchgate.netresearchgate.net These studies are relevant in fields like food chemistry, where the chelation of iron by such compounds can have implications for the stability and quality of beverages. researchgate.net

Materials Science: The applications of this compound also touch upon materials science, where it can be used as an intermediate in the synthesis of polymers and dyes. ontosight.ai

Historical Context of Academic Investigations

Academic inquiry into this compound and related compounds dates back several decades. A 1953 publication in the Journal of the Chemical Society described the catalytic reduction of the compound. google.com The synthesis of cyclic β-triketones, including this compound, via the diacylation of isopropenyl acetate was detailed in a 1972 Organic Syntheses procedure, which itself was a modification of an earlier method developed by Merényi and Nilsson. orgsyn.org

Throughout the late 20th and early 21st centuries, research has continued to explore its fundamental chemical properties. Significant work has been dedicated to understanding the keto-enol tautomerism of this compound and similar compounds. researchgate.netwikipedia.org Studies have shown that it exists predominantly in its enol tautomer form. researchgate.netwikipedia.org Furthermore, there has been sustained interest in the kinetics and mechanisms of its complex formation with various metal ions, with detailed studies published in the 1990s and 2000s. researchgate.net This body of research highlights the compound's enduring importance as a model system for studying fundamental chemical principles and as a versatile tool in synthetic chemistry.

Interactive Table: Summary of Research Applications

This table outlines the key research areas and findings related to this compound.

| Research Discipline | Application/Finding | Key Details | Source(s) |

| Organic Synthesis | Precursor for 2-acylresorcinols | Dehydrogenation in the presence of a catalyst like Palladium (Pd). | google.com |

| Coordination Chemistry | Chelation of Metal Ions | Forms complexes with Fe(III), Cr(III), and Cu(II); kinetics and mechanisms have been studied. | researchgate.net, researchgate.net |

| Pharmacology | Scaffold for Bioactive Molecules | Derivatives show potential antimicrobial and anti-inflammatory activities. | ontosight.ai |

| Structural Chemistry | Tautomerism Studies | Primarily exists as the enol tautomer in solution. | researchgate.net, wikipedia.org |

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-acetylcyclohexane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c1-5(9)8-6(10)3-2-4-7(8)11/h8H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHNXDYRMRBQOEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1C(=O)CCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50193577 | |

| Record name | 2-Acetyl-1,3-cyclohexanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50193577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4056-73-9 | |

| Record name | 2-Acetyl-1,3-cyclohexanedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004056739 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Acetyl-1,3-cyclohexanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50193577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of 2 Acetyl 1,3 Cyclohexanedione

Established Synthetic Routes

The principal methods for synthesizing 2-acetyl-1,3-cyclohexanedione involve direct modification of 1,3-cyclohexanedione (B196179) or construction of the acylated ring system from acyclic precursors.

One common method for the preparation of this compound is the C-acylation of 1,3-cyclohexanedione using acetic anhydride. orgsyn.org This reaction is typically performed in the presence of a catalyst. For instance, refluxing a mixture of 1,3-cyclohexanedione, acetic anhydride, and anhydrous sodium acetate (B1210297) can yield the desired product. orgsyn.org The reaction proceeds by the acetylation of the enol form of 1,3-cyclohexanedione at the C-2 position. After the reaction, excess acetic anhydride and the generated acetic acid are typically removed by distillation to isolate the crude product, which can then be purified by vacuum distillation. orgsyn.org

| Reactants | Catalyst/Conditions | Product | Yield |

| 1,3-Cyclohexanedione, Acetic Anhydride | Anhydrous Sodium Acetate, Reflux | This compound | Not specified |

The synthesis of the 1,3-cyclohexanedione ring, the direct precursor to the title compound, can be achieved through cyclization reactions. One established method is the alkaline cyclization of esters such as ethyl or methyl 5-oxohexanoate. google.com Another significant route involves the hydrogenation of resorcinol in the presence of a catalyst like Raney nickel to produce 1,3-cyclohexanedione in high yield. google.comgoogle.com While not a direct synthesis of the final acetylated product, these cyclization and reduction methods are critical for preparing the necessary precursor. The Dieckmann condensation of related 1,4-bis(ethoxycarbonyl)-3,5-hexanediones has been used to prepare analogous 2-acetyl-1,3-cyclopentanediones, suggesting its potential applicability for synthesizing the cyclohexanedione framework from suitable acyclic precursors. orgsyn.org

The most direct synthesis involves the acylation of the C-2 position of 1,3-cyclohexanedione. google.com This position is particularly reactive due to the presence of two adjacent carbonyl groups which increase the acidity of the C-2 methylene protons. The reaction can be carried out by treating 1,3-cyclohexanedione with acetic anhydride. orgsyn.orggoogle.com This method is a key step in a multi-step process starting from resorcinol, where resorcinol is first hydrogenated to 1,3-cyclohexanedione, which is then acetylated to form this compound. google.com General methods for the synthesis of 2-acyl-cyclohexane-1,3-diones also involve coupling an acid derivative with 1,3-cyclohexanedione using reagents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). nih.gov

| Starting Material | Reagent | Key Intermediate | Final Product |

| Resorcinol | H₂, Raney Nickel | 1,3-Cyclohexanedione | This compound |

| 1,3-Cyclohexanedione | Acetic Anhydride | - | This compound |

A distinct method for synthesizing cyclic β-triketones involves the diacylation of isopropenyl acetate. This procedure has been successfully applied to the synthesis of this compound, affording a yield of 40%. orgsyn.org The reaction typically involves treating isopropenyl acetate with a dicarboxylic acid anhydride, such as succinic anhydride for cyclopentanedione synthesis, in the presence of a Lewis acid catalyst like aluminum chloride. orgsyn.org This approach constructs the acylated cyclic dione system in a single comprehensive step.

Derivatization Strategies and Analogue Synthesis

While this compound is a synthetic target, its parent compound, 1,3-cyclohexanedione, serves as a precursor for various derivatives, including spirocyclopropanes.

The synthesis of spirocyclopropane derivatives often starts from the parent 1,3-dione rather than its 2-acetyl derivative. Cyclohexane-1,3-dione-2-spirocyclopropanes are valuable synthetic intermediates. researchgate.net These compounds can be synthesized and subsequently used in ring-opening cyclization reactions to construct more complex molecular skeletons. researchgate.netresearchgate.net For example, the reaction of these spirocyclopropanes with sodium hydrosulfide can lead to the formation of tetrahydrobenzo[b]thiophen-4-one derivatives. researchgate.net Similarly, iodide-catalyzed ring-opening cyclizations can yield 3,5,6,7-tetrahydro-1-benzofuran-4(2H)-ones. researchgate.net These reactions highlight a derivatization strategy where the C-2 position of the 1,3-dione is functionalized with a spirocycle, which then acts as a reactive handle for further transformations. researchgate.netresearchgate.net

| Precursor | Reagents | Product Class |

| Cyclohexane-1,3-dione-2-spirocyclopropane | Sodium Hydrosulfide, Acid | Tetrahydrobenzo[b]thiophen-4-one derivatives |

| Cyclohexane-1,3-dione-2-spirocyclopropane | Trimethylsilyl Iodide | 3,5,6,7-Tetrahydro-1-benzofuran-4(2H)-ones |

Formation of Enol Ethers (O-Methylation)

The formation of enol ethers from β-triketones like this compound proceeds through the O-alkylation of the corresponding enolate. The regioselectivity of this reaction (C-alkylation vs. O-alkylation) is a critical aspect of the synthesis. While direct O-methylation of this compound is specific, analogous reactions with similar substrates, such as 1,3-cyclohexanedione, provide insight into the methodology.

A common method for preparing simple enol ethers of cyclic 1,3-diones is the reaction with an alcohol in the presence of an acid catalyst. For instance, 3-methoxy-2-cyclohexen-1-one is synthesized by the Lewis acid-catalyzed dehydration reaction of 1,3-cyclohexanedione and methanol. google.com This approach suggests that one of the ketone groups of the 1,3-dione moiety in this compound can be selectively converted to its methyl enol ether.

The alkylation of enolates is a fundamental method for forming enol ethers. youtube.com The reaction of an enolate with an alkylating agent can occur at either the carbon or the oxygen atom. The choice of reactants and conditions influences the outcome. Softer electrophiles tend to favor C-alkylation, while harder electrophiles can favor O-alkylation. The synthesis of compounds like 2-acetyl-3,6-dihydroxycyclohex-2-enone often starts from precursors such as 3-methoxy-6-hydroxycyclohex-2-enone, highlighting the utility of these methylated intermediates in more complex syntheses. nih.gov

Table 1: O-Methylation of 1,3-Cyclohexanedione

| Reactant | Methylating Agent | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1,3-Cyclohexanedione | Methanol | Lewis Acid | 3-Methoxy-2-cyclohexen-1-one | 75-80% | google.com |

Preparation of Schiff Bases for Ligand Applications

Schiff bases, characterized by the azomethine (-C=N-) functional group, are synthesized through the condensation of a primary amine with a carbonyl compound (aldehyde or ketone). internationaljournalcorner.com Due to the presence of a lone pair of electrons on the nitrogen atom of the imine group, Schiff bases are excellent ligands and readily form stable complexes with a wide range of metal ions. nih.gov These metal complexes have significant applications in various biological and industrial fields. nih.govekb.eg

The β-triketone structure of this compound offers multiple carbonyl sites for condensation with primary amines. The acetyl group's carbonyl is typically more reactive towards nucleophilic attack than the cyclic ketones, which are part of a conjugated enone system. The synthesis generally involves refluxing the ketone and a primary amine in a suitable solvent like ethanol. ekb.eg

Schiff bases derived from the closely related compound acetylacetone have been extensively studied. For example, condensation of acetylacetone with amines such as aniline, p-toluidine, and p-phenylenediamine yields Schiff base ligands that form stable complexes with transition metals like Cu(II), Ni(II), Co(II), and Fe(III). ekb.eg These complexes often exhibit geometries such as square planar or octahedral, depending on the metal and the ligand-to-metal ratio. ekb.eg The resulting Schiff base ligands are often bidentate or polydentate, coordinating with the metal ion through the imine nitrogen and a deprotonated enolic oxygen atom. researchgate.net

Table 2: Synthesis of Schiff Bases from Acetylacetone

| Carbonyl Compound | Amine | Reaction Conditions | Product Type | Reference |

|---|---|---|---|---|

| Acetylacetone | Aniline | Reflux in Ethanol | Bidentate Schiff Base | internationaljournalcorner.comekb.eg |

| Acetylacetone | p-Anisidine | Reflux in Methanol with Piperidine | Bidentate Schiff Base | internationaljournalcorner.com |

| Acetylacetone | Benzidine | Reflux in Ethanol | Tetradentate Schiff Base | ekb.eg |

| Acetylacetone | Hydrazine Hydrate | Reflux | Bis(acetylacetone)hydrazonediimine | internationaljournalcorner.com |

Chlorination for Further Functionalization

Chlorination of this compound serves as a key step for further molecular functionalization, providing a reactive intermediate for subsequent reactions. The most reactive position for electrophilic substitution is the C-2 carbon, which is flanked by three carbonyl groups.

A known method involves the direct chlorination of this compound to produce 2-acetyl-2-chloro-1,3-cyclohexanedione. google.com This chlorinated product is a valuable precursor for the synthesis of other compounds, such as 2-acetylresorcinol. google.com

Various chlorinating agents can be employed for such transformations. Sulfuryl chloride (SO₂Cl₂) is a common reagent for the chlorination of ketones and other organic compounds. google.comgoogle.com The reaction mechanism can be influenced by the presence of catalysts or initiators, such as peroxides for radical pathways. google.com The choice of chlorinating agent and reaction conditions is crucial for achieving selective chlorination at the desired position without unwanted side reactions. bookpi.orgresearchgate.net For example, the reaction of Schiff bases with chloroacetyl chloride is a known method for synthesizing 3-chloro-2-azetidinones (β-lactams). nih.govmdpi.com

Table 3: Chlorination of this compound and Related Compounds

| Substrate | Chlorinating Agent | Product | Significance | Reference |

|---|---|---|---|---|

| This compound | Not specified | 2-Acetyl-2-chloro-1,3-cyclohexanedione | Intermediate for 2-acetylresorcinol synthesis | google.com |

| Aromatic Compounds (e.g., Phenol) | Sulfuryl Chloride | Chlorinated Aromatic Compounds | General chlorination methodology | google.com |

| Aliphatic Compounds | Sulfuryl Chloride with Peroxide Catalyst | Chlorinated Aliphatic Compounds | Radical chlorination methodology | google.com |

Design and Synthesis of Substituted Cyclohexanedione Analogues

The design and synthesis of substituted 2-acyl-1,3-cyclohexanedione analogues are of significant interest, particularly in the agrochemical field. Many of these compounds are potent inhibitors of the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD), a key target for herbicides. mdpi.comresearchgate.net The design of these analogues often involves modifying the acyl side chain and the cyclohexanedione ring to optimize biological activity and crop selectivity.

One common synthetic route to these analogues involves the acylation of a 1,3-cyclohexanedione derivative. A standard procedure uses a carboxylic acid, dicyclohexylcarbodiimide (DCC) as a coupling agent, triethylamine, and a catalytic amount of 4-dimethylaminopyridine (DMAP) in a solvent like dichloromethane. mdpi.com This method allows for the introduction of a wide variety of saturated and unsaturated acyl groups at the C-2 position.

Structure-activity relationship (SAR) studies guide the design of new analogues. For example, in the development of HPPD inhibitors, it has been found that the length and nature of the C-2 acyl side chain significantly impact herbicidal potency. researchgate.net Modifications to the cyclohexanedione ring, such as the introduction of substituents at positions 4, 5, or 6, are also explored to fine-tune the molecule's properties. mdpi.commdpi.com The goal is to create novel compounds with high efficacy against weeds and excellent safety for crops like corn, sorghum, and soybean. nih.govbeilstein-journals.org

Table 4: General Synthesis of 2-Acyl-cyclohexane-1,3-dione Analogues

| Substrate | Acylating Agent | Reagents | Solvent | Product Type | Reference |

|---|---|---|---|---|---|

| 1,3-Cyclohexanedione | Carboxylic Acid (R-COOH) | DCC, Triethylamine, DMAP (cat.) | Dichloromethane | 2-Acyl-1,3-cyclohexanedione | mdpi.com |

| 1,3-Cyclohexanedione | Acid Chloride (R-COCl) | Organic Base (e.g., Triethylamine) | Inert Organic Solvent | Acyloxy-cyclohexenone (intermediate) | google.com |

Chemical Reactivity and Mechanistic Investigations of 2 Acetyl 1,3 Cyclohexanedione

Tautomerism and Conformational Analysis

The structure and stability of 2-acetyl-1,3-cyclohexanedione are significantly influenced by tautomerism, a phenomenon where constitutional isomers are readily interconverted. libretexts.org This equilibrium is crucial for understanding the compound's reactivity.

Like other β-dicarbonyl compounds, this compound exists in a dynamic equilibrium between its keto and enol forms. libretexts.orglibretexts.org For simple aldehydes and ketones, this equilibrium typically favors the keto tautomer. libretexts.orglibretexts.org However, for this compound, the enolic forms are the most stable structures, and the contribution from the triketo tautomeric form is considered negligible. nih.gov This preference for the enol form is attributed to the stabilization gained from the conjugated π-system and the formation of an intramolecular hydrogen bond. libretexts.org In the gas phase, similar 1,3-dicarbonyl compounds like acetylacetone are found to exist almost entirely in the enol form at room temperature. ruc.dk The solvent environment can influence the equilibrium; for instance, the ratio of different enol conformers of this compound has been observed to change with the dielectric constant of the solvent. researchgate.net

| Tautomer Form | Proportion (%) | Key Stabilizing Feature |

|---|---|---|

| Endo-cyclic Enol | 55 | Conjugation |

| Exo-cyclic Enol | 45 | Conjugation |

| Triketo Form | Negligible | Lack of stabilizing conjugation |

Computational chemistry has been employed to perform thorough conformational analyses of the various possible isomers and conformers of this compound. nih.gov Studies conducted both in a vacuum and using an implicit solvent model for acetonitrile have confirmed that the enolic structures are the most stable forms, with negligible input from the triketo tautomer. nih.gov These computational investigations provide detailed energetic and population characteristics of the different isomers. nih.gov Furthermore, Time-Dependent Density Functional Theory (TDDFT) has been utilized to calculate the excited state properties, absorption spectra, and electronic transitions for each tautomer, identifying the nature of the lowest energy transition as n→π*. nih.gov

Isomerization Mechanisms

Isomerization in this compound and its derivatives involves the intramolecular migration of atoms or functional groups, leading to structural rearrangement.

The interconversion between keto and enol forms is a fundamental isomerization process that proceeds via a proton transfer, which can be considered a type of hydrogen shift. libretexts.orglibretexts.org More complex isomerization pathways have been investigated for derivatives of this compound. researchgate.net Specifically, in the isomerization of the enol acetate (B1210297) of this compound, the roles of 1,3-hydrogen and 1,5-hydrogen shifts have been systematically explored. researchgate.net The prevailing proposed mechanism suggests that the isomerization involves two consecutive 1,5-sigmatropic shifts, one of which is a 1,5-hydrogen shift. researchgate.net

Detailed mechanistic studies on the isomerization of enol esters derived from this compound have pointed to the involvement of acetyl group migration. researchgate.net The proposed mechanism for this transformation includes two successive 1,5-sigmatropic shifts: a 1,5-acetyl shift followed by a 1,5-hydrogen shift. researchgate.net The feasibility of this proposed pathway, including the barrier heights for the rate-determining steps, has been evaluated and supported by density functional theory (DFT) calculations. researchgate.net The driving force for this acyl migration is believed to be the relief of electrostatic repulsion between the oxygen atoms of the 2-acyl group and the 1,3-dicarbonyl groups. researchgate.net

Theoretical Investigations of Isomerization Pathways and Barrier Heights

The isomerization of enol esters derived from 2-acyl-1,3-cyclohexanediones has been the subject of detailed theoretical investigation. Computational studies, particularly using density functional theory (DFT), have been employed to elucidate the mechanisms of these transformations. The isomerization of the enol acetate of this compound is believed to proceed through a mechanism involving two successive 1,5-sigmatropic shifts: a 1,5-acetyl shift followed by a 1,5-H shift.

Two primary pathways, designated as path A and path B, have been investigated. DFT calculations suggest that path B is the more favorable route due to a lower energy barrier for the rate-determining step. The driving force behind this isomerization is attributed to the intrinsic electrostatic repulsion between the oxygen atom of the 2-acyl group and the two oxygen atoms of the 1,3-diketone. This repulsion causes the enol ester to deform from a planar structure, making it highly susceptible to enolization and subsequent isomerization.

Reaction Pathway Studies

Protecting functional groups is a critical strategy in multi-step organic synthesis to prevent undesired side reactions. Amino groups are particularly reactive and often require protection. This is commonly achieved by converting the amine into a less nucleophilic form, such as an amide, through acylation. While the specific use of this compound as a protecting group for primary amines is not extensively detailed in the provided research, the underlying principles of amine protection involve reducing the reactivity of the nitrogen's lone pair of electrons, a transformation that can be accomplished through reactions with various carbonyl-containing compounds. libretexts.orgwikipedia.org

Azanone (HNO), an electrophilic reactive nitrogen species, has been studied for its reactivity with various nucleophiles. Kinetic studies have been performed on the reaction between HNO and a series of cyclic C-nucleophiles, including this compound, in aqueous conditions (pH 7.4). nih.govresearchgate.net A competition kinetics method, using a fluorescein-derived boronate probe, was employed to determine the second-order rate constants. nih.gov

For the related compound 2-acetyl-1,3-cyclopentanedione, the second-order rate constant for its reaction with HNO was determined, and the Gibbs free energy barrier was theoretically calculated. nih.gov The acylation of the α-carbon in these diones was found to decrease their reactivity toward HNO. nih.gov Quantum mechanical calculations have been used to support the experimental data and to better understand the structure-reactivity relationship in these reactions. nih.govresearchgate.net

| Compound | Second-Order Rate Constant (k) M⁻¹s⁻¹ | Calculated Gibbs Free Energy Barrier (kJ/mol) | Reference |

|---|---|---|---|

| 2-Acetyl-1,3-cyclopentanedione | (3.3 ± 0.8) x 10 | 90.93 | nih.gov |

| 1,3-Cyclohexanedione (B196179) | (2.2 ± 0.4) x 10³ | 59.28 | nih.gov |

| 2-Methyl-1,3-cyclohexanedione | (1.1 ± 0.2) x 10⁴ | 50.03 | nih.gov |

This compound serves as a key precursor in the synthesis of 2-acylresorcinols, which are valuable intermediates for pharmaceuticals. google.com A single-step dehydrogenation (aromatization) of this compound can be achieved at elevated temperatures in the presence of a dehydrogenation catalyst or agent. google.com

Suitable catalysts include Group VIII metals such as Palladium (Pd) and Platinum (Pt), often supported on activated carbon. google.com Dehydrogenating agents like sulfur or selenium can also be used. google.com The reaction is typically carried out by continuously removing the hydrogen gas generated, for example, by conducting the reaction in the presence of 2-propanol under a nitrogen stream or by using a hydrogen acceptor like α-methylstyrene. google.com

| Catalyst/Agent | Temperature | Yield of 2-Acetylresorcinol | Reference |

|---|---|---|---|

| 5% Pt/activated carbon | Not specified | 73.5 mole % | google.com |

| Sulfur powder | 250°C | 59 mole % | google.com |

The catalytic reduction of this compound has been investigated under normal temperatures and pressures. google.com When subjected to these conditions in the presence of a Palladium (Pd) on activated carbon catalyst, the primary reaction product is 2-acetylcyclohexanone (B32800). A minor amount of 2-ethyl-1,3-cyclohexanedione is also formed as a byproduct in this reduction process. google.com

Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-acetyl-1,3-cyclopentanedione |

| 2-acetylcyclohexanone |

| 2-acylresorcinols |

| 2-ethyl-1,3-cyclohexanedione |

| α-methylstyrene |

| Azanone (HNO) |

| Palladium |

| Platinum |

| Selenium |

| Sulfur |

| Triethylamine |

Condensation Reactions with Other Organic Compounds

This compound demonstrates notable reactivity in condensation reactions, particularly with aldehydes. These reactions are synthetically valuable for creating more complex molecular architectures. The specific products formed can often be controlled by the choice of reactants and catalysts.

Research has shown that the condensation of 2-acylcyclohexane-1,3-diones, such as this compound, with aromatic aldehydes in the presence of secondary amines leads to the formation of various products. researchgate.net When amines like piperidine, pyrrolidine, hexamethyleneimine, or morpholine are used as catalysts, the reaction primarily yields 2-(3-arylprop-2-enoyl)cyclohexane-1,3-diones as the major products. researchgate.net Alongside these, 2-[3-aryl-1-cycloalkylaminoprop-2-en-1-ylidene]cyclohexane-1,3-diones are formed as minor products. researchgate.net

The selection of the amine catalyst can influence the reaction pathway. For instance, the condensation of related 2-acylcyclohexane-1,3-diones with aromatic aldehydes using secondary amines such as diethylamine, pyrrolidine, morpholine, piperidine, and hexamethyleneimine can lead to the formation of corresponding enamino derivatives and derivatives of 4H-chromen-4,5(6H)-dione. researchgate.net

A summary of representative condensation reactions is presented below.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Major Product | Minor Product |

|---|---|---|---|---|

| 2-Acetylcyclohexane-1,3-diones | Aromatic Aldehydes | Piperidine, Pyrrolidine, Hexamethyleneimine, or Morpholine | 2-(3-Arylprop-2-enoyl)cyclohexane-1,3-diones | 2-[3-Aryl-1-cycloalkylaminoprop-2-en-1-ylidene]cyclohexane-1,3-diones |

Reactivity in Michael Addition Reactions

As a β-dicarbonyl compound, this compound is an effective Michael donor in Michael addition reactions. This reaction involves the conjugate addition of a nucleophile to an α,β-unsaturated compound, known as a Michael acceptor. researchgate.netslideshare.net The presence of two electron-withdrawing carbonyl groups in this compound increases the acidity of the protons on the carbon between them (the active methylene group), facilitating the formation of a stabilized enolate anion in the presence of a base.

The general mechanism for the Michael addition involving this compound is as follows:

A base removes an acidic proton from the active methylene group of this compound, forming a resonance-stabilized enolate.

This enolate then acts as a nucleophile, attacking the β-carbon of the α,β-unsaturated Michael acceptor.

The resulting intermediate is then protonated to yield the final Michael adduct, creating a new carbon-carbon bond.

This reactivity is a cornerstone of synthetic organic chemistry for C-C bond formation. slideshare.net The Knoevenagel condensation product of 1,3-cyclohexanedione and an aldehyde, a 2-alkylidene-1,3-cyclohexanedione, is itself a potent Michael acceptor and is so reactive that it can be trapped by another molecule of the 1,3-cyclohexanedione anion (acting as a Michael donor). wm.edu This illustrates the dual potential of such systems, though this compound itself primarily functions as the donor.

A variety of bases can be employed to promote the reaction, with the choice of base and solvent conditions often influencing the reaction's efficiency and yield. researchgate.net Common Michael acceptors include α,β-unsaturated carbonyl compounds, acrylate esters, and acrylonitriles. researchgate.net

The table below outlines the components of a typical Michael addition reaction involving a 1,3-dione substrate.

| Michael Donor | Michael Acceptor Example | Base/Catalyst | Product Type |

|---|---|---|---|

| This compound (Enolate) | Ethyl acrylate | Sodium ethoxide (NaOEt) or other suitable bases | Michael Adduct (2-acetyl-2-(2-ethoxycarbonylethyl)-1,3-cyclohexanedione) |

| This compound (Enolate) | Acrylonitrile | Basic conditions | Michael Adduct (2-acetyl-2-(2-cyanoethyl)-1,3-cyclohexanedione) |

Advanced Spectroscopic and Computational Characterization of 2 Acetyl 1,3 Cyclohexanedione

Spectroscopic Analysis Methodologies

Spectroscopic methods are indispensable tools for the detailed characterization of molecular structures. mdpi.com For 2-acetyl-1,3-cyclohexanedione, techniques such as UV-Vis, NMR, and IR spectroscopy have been pivotal in elucidating its features, particularly its existence predominantly in an enolic form stabilized by intramolecular hydrogen bonding.

Ultraviolet-visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. uobabylon.edu.iq The absorption of this radiation promotes valence electrons from a ground state to a higher energy excited state. upi.edu For organic molecules containing unsaturated groups (chromophores) like this compound, the most common transitions are n → π* (an electron from a non-bonding orbital is promoted to an anti-bonding π* orbital) and π → π* (an electron from a bonding π orbital is promoted to an anti-bonding π* orbital). uobabylon.edu.iqelte.hu

In the case of this compound, experimental analysis reveals two distinct absorption bands. researchgate.net The presence of a conjugated system in its stable enol form influences the energy of these transitions. pg.edu.pl The lowest energy transition observed for this compound is characterized as a HOMO-1→LUMO (Highest Occupied Molecular Orbital-1 to Lowest Unoccupied Molecular Orbital) transition, which possesses n→π∗ character. researchgate.net

| Transition Type | Orbitals Involved | Wavelength Region | Intensity |

| n → π | HOMO-1 → LUMO | Longer Wavelength (~280-300 nm) | Low |

| π → π | HOMO → LUMO+1 | Shorter Wavelength (~170-250 nm) | High |

This interactive table summarizes the typical electronic transitions for a conjugated enone system like that found in this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules by providing information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR). mdpi.com For β-diketones, NMR is crucial for investigating the keto-enol tautomeric equilibrium. nih.gov

Studies on β-diketones show that the equilibrium between the diketo and enol forms is slow on the NMR timescale, meaning signals for both forms can potentially be observed. mdpi.com However, the interconversion between the two equivalent enol forms (via proton transfer) is very fast, resulting in a single, time-averaged spectrum for the enol tautomer. mdpi.com For this compound, the enol form is overwhelmingly dominant.

A key feature in the ¹H NMR spectrum is the signal for the enolic proton, which is involved in a strong intramolecular hydrogen bond. This deshielding effect shifts its resonance significantly downfield, typically appearing in the 14-17 ppm range. The remaining protons on the cyclohexane (B81311) ring and the acetyl methyl group appear in their expected aliphatic and methyl ketone regions, respectively. ¹³C NMR can be used to study molecular dynamics by monitoring the coalescence of signals as hindered rotation around bonds changes with temperature. rsc.org

| Proton Type | Expected ¹H Chemical Shift (δ, ppm) | Carbon Type | Expected ¹³C Chemical Shift (δ, ppm) |

| Enolic OH | 14.0 - 17.0 | Carbonyl (C=O) | 190 - 205 |

| Acetyl CH₃ | 2.0 - 2.5 | Enolic (C=C) | 100 - 185 |

| Ring CH₂ (adjacent to C=C) | 2.2 - 2.6 | Acetyl (CH₃) | 20 - 30 |

| Ring CH₂ (other) | 1.8 - 2.2 | Ring (CH₂) | 20 - 40 |

This interactive table presents the expected NMR chemical shifts for the dominant enol tautomer of this compound.

Infrared (IR) spectroscopy is used to identify functional groups in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The carbonyl (C=O) group provides a particularly strong and diagnostically useful absorption peak. spectroscopyonline.com

For a typical saturated ketone, the C=O stretching vibration occurs around 1715 cm⁻¹. spcmc.ac.in However, in β-diketones like this compound, the spectrum is dominated by the enol tautomer. This structure has two key features that significantly alter the IR spectrum: conjugation of the carbonyl group with a C=C double bond and a strong intramolecular hydrogen bond. pg.edu.pl Conjugation and hydrogen bonding both weaken the C=O double bond, lowering its vibrational frequency. spcmc.ac.in

Consequently, instead of a sharp peak around 1715 cm⁻¹, the enol form of this compound exhibits a very broad and intense band in the 1640-1580 cm⁻¹ region, which arises from the coupled vibrations of the C=O and C=C bonds. spcmc.ac.in Furthermore, the O-H stretching vibration of the enolic hydroxyl group appears as a very broad and shallow band in the 3000-2700 cm⁻¹ region, which is also characteristic of strong intramolecular hydrogen bonding. spcmc.ac.in

| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) | Appearance |

| O-H Stretch | Enol (intramolecular H-bond) | 2700 - 3000 | Broad, shallow |

| C-H Stretch | Aliphatic | 2850 - 2960 | Sharp, medium |

| C=O / C=C Stretch | Conjugated Enone System | 1580 - 1640 | Strong, broad |

This interactive table details the characteristic IR absorption bands for the enol form of this compound.

Computational Chemistry and Theoretical Studies

Theoretical calculations have become an essential complement to experimental data, offering a deeper understanding of the electronic properties and reactivity that govern molecular behavior.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov DFT calculations are widely applied to β-diketones to study their tautomeric equilibria and reactivity. nih.govresearchgate.net

For this compound, DFT calculations, specifically using the B3LYP/6-31+G(d,p) method, have been employed to analyze the molecular orbitals (MOs) involved in its electronic transitions. researchgate.net These calculations confirm that the Highest Occupied Molecular Orbital (HOMO) is a non-bonding (n) orbital, with 99% of its character attributed to the lone-pair electrons of the oxygen atoms. The Lowest Unoccupied Molecular Orbital (LUMO) and LUMO+1 are identified as having π* symmetry, primarily involving the carbon-carbon and carbon-oxygen double bonds. researchgate.net

The calculations support the experimental UV-Vis data by identifying the lowest energy optical transition as HOMO-1→LUMO. researchgate.net This detailed understanding of the frontier molecular orbitals is critical for predicting the molecule's reactivity, as these orbitals govern how it interacts with other chemical species.

| Molecular Orbital | Type / Character | Role in Reactivity |

| LUMO+1 | π | Electron Acceptor |

| LUMO | π | Electron Acceptor / Site of Nucleophilic Attack |

| HOMO | n (non-bonding) | Electron Donor / Site of Electrophilic Attack |

| HOMO-1 | π | Electron Donor |

This interactive table summarizes the nature of the frontier molecular orbitals of this compound as determined by DFT calculations. researchgate.net

Quantum mechanical calculations are instrumental in establishing quantitative structure-reactivity relationships (QSRR), which aim to correlate a molecule's structural or electronic properties with its chemical reactivity. chemrxiv.org By calculating quantum molecular properties, such as HOMO and LUMO energies or atomic charges, it is possible to predict how changes in a molecule's structure will affect its behavior in a chemical reaction. researchgate.netchemrxiv.org

For β-diketonato complexes, linear relationships have been demonstrated between DFT-calculated orbital energies and experimental reaction rates. researchgate.net The electron-donating or electron-withdrawing nature of substituents on the β-diketone ligand directly influences the electronic properties of the molecule and, consequently, its reactivity. researchgate.net In the context of this compound, these computational approaches can be used to predict how modifications to the cyclohexane ring or the acetyl group would impact its properties, such as its acidity (pKa) or its efficacy in applications like chelation or as a synthetic precursor. researchgate.net

Analysis of Excitation Energies and Oscillator Strengths

Detailed data and research findings on the excitation energies and oscillator strengths for this compound are not available in the scientific literature.

Conformational Inversion Process of the Cyclohexane Ring System

A specific analysis of the conformational inversion process, including energy barriers and transition states for the cyclohexane ring of this compound, has not been reported in the scientific literature.

Applications of 2 Acetyl 1,3 Cyclohexanedione in Organic Synthesis

Building Block for Complex Molecule Construction

The reactivity of 2-acetyl-1,3-cyclohexanedione makes it an important starting material for the synthesis of various organic compounds, ranging from natural product analogs to heterocyclic systems and aromatic derivatives.

Current scientific literature does not extensively document the direct application of this compound as a precursor for the synthesis of diynes. While the compound's reactive carbonyl groups can, in principle, be modified to introduce the necessary functionalities, this specific synthetic route is not a commonly reported application.

The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings. This reaction involves the cycloaddition of a conjugated diene with a dienophile, which is typically an alkene bearing electron-withdrawing groups. Due to the presence of three electron-withdrawing carbonyl groups, this compound possesses the electronic characteristics of a potential dienophile. However, specific examples of its direct use as a dienophile in Diels-Alder reactions are not prominently featured in the available literature. Its enol form could potentially react with electron-rich dienes, but this application remains an area for further exploration.

The 2-acyl-1,3-cyclohexanedione scaffold is a core structural motif found in a number of natural products, many of which exhibit interesting biological activities. nih.gov Consequently, synthetic analogues of these natural products are often prepared to investigate their structure-activity relationships. This compound and its derivatives serve as crucial building blocks in the synthesis of these analogues. For instance, compounds with this core structure are reminiscent of the natural product leptospermone, which is a potent inhibitor of the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD). nih.gov The synthesis of various 2-acyl-cyclohexane-1,3-diones allows for the exploration of new herbicidal agents. nih.gov

Furthermore, the discovery of 2,5-dialkylcyclohexan-1,3-diones, such as chiloglottone 1, as sex pheromones in orchids has highlighted the importance of this class of compounds in chemical ecology. nih.gov The synthesis of various chiloglottone analogues, which would rely on precursors with the cyclohexanedione framework, is crucial for studying the chemical communication of these species. nih.gov

More broadly, 2-acylcyclohexane-1,3-diones with perfluoroalkyl groups have been utilized as building blocks for a range of perfluoroalkyl-containing heterocycles. researchgate.net These compounds react with N,N-dinucleophiles like phenylhydrazines and o-phenylenediamine (B120857) to yield fluorinated indazolones and benzodiazepinones, respectively. researchgate.net This reactivity suggests that this compound could similarly be employed in the synthesis of a variety of non-fluorinated heterocyclic systems. The synthesis of bicyclic lactams, important structural motifs in medicinal chemistry, can be achieved from derivatives of cyclohexanediones, further underscoring the utility of this class of compounds in heterocyclic synthesis.

One of the most well-documented applications of this compound is its role as a precursor in the synthesis of 2-acylresorcinols. google.com These aromatic compounds are valuable intermediates in the production of pharmaceuticals and other fine chemicals. The conversion of this compound to 2-acetylresorcinol is typically achieved through a dehydrogenation reaction at elevated temperatures in the presence of a catalyst, such as palladium on activated carbon. google.com

Table 1: Dehydrogenation of this compound to 2-Acetylresorcinol

| Catalyst | Temperature (°C) | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 5% Pd/activated carbon | 185 | Triethylene glycol dimethyl ether | 81.8 | 99.5 |

| 5% Pt/activated carbon | 185 | Triethylene glycol dimethyl ether | 73.5 | 99.3 |

| Sulfur powder | 250 | None (neat) | 59.0 | 99.0 |

Data compiled from patent literature demonstrating various conditions for the dehydrogenation reaction. google.com

While this compound itself is not a direct and commonly cited intermediate in the total synthesis of steroids, the broader class of 1,3-cyclohexanedione (B196179) derivatives has historical significance in the construction of the steroid core. The fundamental structural units of steroids can be assembled through annulation reactions involving cyclic ketones. Although more modern and stereoselective methods for steroid synthesis have been developed, the foundational chemistry of building the characteristic fused ring system often involves chemistry accessible to cyclohexanedione derivatives. There is, however, a lack of direct evidence in the contemporary literature for the use of this compound as a key intermediate in steroid synthesis.

Catalytic Applications (e.g., organocatalytic biomimetic reductions of derivatives)

While direct use of this compound as an organocatalyst is not widely documented, its derivatives play a crucial role as ligands in transition metal-catalyzed reactions. The β-dicarbonyl moiety of the cyclohexane-1,3-dione skeleton is an excellent chelating agent, capable of forming stable complexes with a variety of metal ions. nih.gov These metal complexes can then function as highly effective catalysts.

The inhibitory properties of this class of compounds are often a result of their ability to chelate metal ions, such as the ferrous ion in the active site of enzymes. nih.gov This principle extends to synthetic catalysis, where metal complexes of ligands derived from cyclohexane-1,3-dione are employed to catalyze specific transformations. For instance, iron(III) complexes with related ligands have been investigated for their catalytic activity in oxidation reactions. mdpi.com These complexes have been shown to catalyze the selective oxidation of cyclohexane (B81311) to cyclohexanol (B46403) and cyclohexanone, which are key industrial intermediates. mdpi.com The catalytic performance can be influenced by the energy source, with methods like microwave irradiation sometimes enhancing reaction yields and rates compared to conventional heating. mdpi.com

| Catalyst System | Reaction | Products | Key Findings | References |

|---|---|---|---|---|

| Fe(III) complex with a Nʹ-acetylpyrazine-2-carbohydrazide ligand | Peroxidative oxidation of cyclohexane | Cyclohexanol and Cyclohexanone | The complex catalyzes the reaction with high selectivity for cyclohexanol. Microwave irradiation can enhance catalytic performance. | mdpi.com |

Biological and Medicinal Chemistry Research Involving 2 Acetyl 1,3 Cyclohexanedione

Herbicidal Activity and Target Enzyme Inhibition

2-Acetyl-1,3-cyclohexanedione and its derivatives, belonging to the triketone and cyclohexanedione chemical classes, have been the subject of significant research in the field of agrochemicals due to their potent herbicidal activities. This activity primarily stems from their ability to inhibit key enzymes in essential plant metabolic pathways. The two main enzyme targets identified for these compounds are p-Hydroxyphenylpyruvate Dioxygenase (HPPD) and Acetyl-CoA Carboxylase (ACCase).

Inhibition of p-Hydroxyphenylpyruvate Dioxygenase (HPPD)

A major mechanism of action for this compound-related compounds, specifically the triketone class, is the inhibition of the enzyme p-Hydroxyphenylpyruvate Dioxygenase (HPPD). mdpi.combohrium.com HPPD is a critical enzyme in the biosynthesis of plastoquinone (B1678516) and tocopherols. nih.govcambridge.org Plastoquinone is an essential cofactor for phytoene (B131915) desaturase, an enzyme involved in the carotenoid biosynthesis pathway. mdpi.comcambridge.org The inhibition of HPPD leads to a depletion of plastoquinone, which in turn halts carotenoid synthesis. bohrium.comcambridge.org Without carotenoids to protect chlorophyll (B73375) from photooxidation, treated plants exhibit characteristic bleaching symptoms, followed by necrosis and death. cambridge.orgcambridge.org Herbicides that target HPPD are classified as Group 27 herbicides. mdpi.comnih.gov

Triketone herbicides, which include derivatives of this compound, act as potent inhibitors of the HPPD enzyme. nih.govnih.gov HPPD is a non-heme iron(II)-dependent dioxygenase that catalyzes the conversion of p-hydroxyphenylpyruvate (HPP) to homogentisate (B1232598) (HGA). mdpi.comnih.gov This is a key step in the catabolism of tyrosine and the biosynthesis of essential molecules like plastoquinone. mdpi.comcambridge.org

The inhibitory action of triketones is attributed to their structural similarity to the substrate, allowing them to bind to the active site of the HPPD enzyme. The 1,3-dione moiety is a crucial feature for this inhibition. mdpi.comresearchgate.net Molecular docking studies have revealed that these inhibitors can form metal coordination bonds with key amino acid residues in the enzyme's active site, such as His226, His308, and Glu394, and can also form π–π stacking interactions with residues like Phe424 and Phe381. nih.govmdpi.com This binding effectively blocks the substrate from accessing the active site, thereby inhibiting the enzyme's function.

The herbicidal potency of this compound derivatives is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies have been extensively conducted to understand how different substituents on the core structure influence HPPD inhibitory activity.

Research has shown that the 2-acyl-cyclohexane-1,3-dione backbone is a critical pharmacophore. mdpi.comnih.gov The nature of the acyl side chain plays a significant role in determining the inhibitory potency. For instance, a study on a series of 2-acyl-cyclohexane-1,3-diones found that a C11 alkyl side chain resulted in the most potent inhibition of plant HPPD, even more so than the commercial herbicide sulcotrione. mdpi.comnih.gov

Key findings from SAR studies include:

The 1,3-dione feature is essential for HPPD inhibition. nih.govresearchgate.net

Acyl Chain Length: An optimal side chain length can maximize inhibitory activity; for certain series, a chain of 11 carbons was found to be ideal. mdpi.comnih.gov

Substituents on the Cyclohexane (B81311) Ring: The presence of features like a double bond, or hydroxyl or methyl groups on the cyclohexane ring, generally leads to a decrease in HPPD inhibiting activity. mdpi.comnih.gov

Aromatic Moieties: For derivatives containing aromatic moieties, the type and position of substituents are crucial. Electron-withdrawing groups on a benzoyl ring are often preferred for higher activity. bohrium.combeilstein-journals.org For example, introducing a nitro group can lead to more potent activity compared to a chlorine atom in certain positions. beilstein-journals.org

The following table summarizes the HPPD inhibitory activity of selected 2-acyl-cyclohexane-1,3-dione derivatives.

| Compound | Side Chain (R) | I50app (μM) against A. thaliana HPPD |

| 5d | n-C11H23 | 0.18 ± 0.02 |

| Sulcotrione | 2-chloro-4-(methylsulfonyl)benzoyl | 0.25 ± 0.02 |

| Leptospermone | isovaleryl | 1.1 ± 0.1 |

| Mesotrione | 2-nitro-4-(methylsulfonyl)benzoyl | 0.013 (Ki) |

| Compound I12 | (aryloxyacetyl derivative) | 0.011 (Ki) |

| Compound I23 | (aryloxyacetyl derivative) | 0.012 (Ki) |

| Data sourced from multiple studies. mdpi.comnih.govnih.gov I50app represents the concentration required to inhibit 50% of the enzyme's activity, while Ki is the inhibition constant. |

Inhibition of Acetyl-CoA Carboxylase (ACCase)

The cyclohexanedione chemical class, which includes derivatives of this compound, also exhibits herbicidal activity through the inhibition of a different enzyme: Acetyl-CoA Carboxylase (ACCase). researchgate.netwindows.net ACCase is a vital biotin-dependent enzyme that catalyzes the first committed step in fatty acid biosynthesis—the carboxylation of acetyl-CoA to produce malonyl-CoA. nih.govnih.gov

Inhibition of ACCase disrupts the production of fatty acids, which are essential components of cell membranes and for energy storage. This leads to a cessation of growth, particularly in meristematic tissues, followed by chlorosis and necrosis in sensitive grass species. windows.net Herbicides targeting ACCase are known as "dims" (cyclohexanediones) and "fops" (aryloxyphenoxypropionates).

The discovery of cyclohexanediones like sethoxydim (B610796) and clethodim (B606718) as potent and selective grass herbicides spurred research into designing novel ACCase inhibitors based on this scaffold. researchgate.net The design strategy often involves combining known active substructures to create new derivatives with improved efficacy and crop safety. nih.gov

For example, novel series of 2-phenyl-3-cyclohexanedione enol ester derivatives have been designed and synthesized. These compounds showed good post-emergent herbicidal activity, with some being superior to the commercial herbicide clethodim against certain grass weeds. nih.gov The research indicated that the novel cyclohexanedione skeleton is a promising lead compound for the discovery of new ACCase inhibitors. nih.gov

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method has been instrumental in understanding the interactions between cyclohexanedione-based inhibitors and the ACCase enzyme at the molecular level. nih.gov

Docking studies have shown that inhibitors like clethodim and newly designed 2-phenyl-3-cyclohexanedione derivatives bind within the active pocket of the ACCase enzyme. nih.gov The models suggest that these inhibitors form specific interactions with surrounding amino acid residues, which are crucial for their inhibitory effect. The excellent combination with the active pocket is believed to be the mechanism responsible for the herbicidal action. nih.gov These computational studies help in rationalizing the structure-activity relationships observed experimentally and guide the design of more potent and selective ACCase inhibitors. scienceandtechnology.com.vn

Broader Pesticidal Properties (Herbicidal and Insecticidal Effects)

The primary pesticidal application of compounds based on the 2-acyl-1,3-cyclohexanedione structure is in herbicidal formulations. Their mechanism of action is the inhibition of the enzyme p-Hydroxyphenylpyruvate dioxygenase (HPPD). mdpi.comnih.gov This enzyme is crucial in plants for the biosynthesis of plastoquinone, a vital cofactor in the formation of carotenoids. mdpi.comnih.gov Carotenoids protect chlorophyll from photodegradation; thus, inhibition of HPPD leads to a characteristic bleaching of new foliage in susceptible plants. mdpi.com The 2-acyl-1,3-cyclohexanedione class of molecules belongs to a group of herbicides known as triketones, which were developed based on the natural product leptospermone. mdpi.com

Research into a series of 2-acyl-cyclohexane-1,3-dione congeners has provided detailed insights into their structure-activity relationship (SAR) for herbicidal effects. A key finding is that the 1,3-dione feature is essential for HPPD inhibitory activity. mdpi.comnih.gov The potency of these herbicides is significantly influenced by the nature of the acyl side chain. Studies have shown that molecules with an alkyl side chain of 11 carbons exhibit optimal inhibition of HPPD. mdpi.comnih.gov For instance, one such derivative demonstrated a slightly greater potency than the commercial triketone herbicide, sulcotrione. mdpi.comnih.gov Modifications to the cyclohexane ring, such as the addition of dimethyl groups or a hydroxyl group, have been found to generally decrease the herbicidal activity. researchgate.net Similarly, the presence of a double bond in the acyl side chain can reduce its rotational freedom, potentially preventing an optimal fit within the enzyme's binding pocket and thus lowering its inhibitory effect. researchgate.net

While the herbicidal properties are well-documented, the insecticidal effects of this compound are not well established. Related polyketides, specifically other 2-acyl-cyclohexane-1,3-diones, have been identified as important chemical messengers, or kairomones, in certain insect species, such as those from the order Lepidoptera. mdpi.comsemanticscholar.org These compounds can be found in the mandibular glands of some larvae. semanticscholar.org However, this role as a chemical messenger does not equate to insecticidal (toxic) activity, and literature detailing direct toxicity studies of this compound against insect pests is scarce.

Antimicrobial Activities

Research into the antimicrobial properties of the broader class of cyclohexane-1,3-dione derivatives has shown activity against several foodborne pathogenic bacteria. While studies focusing specifically on this compound are limited, related compounds have been evaluated.

For example, certain novel synthesized derivatives of cyclohexane-1,3-dione have been screened for antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria including Escherichia coli and Salmonella typhimurium. nih.govcabidigitallibrary.org In one study, metal complexes of newly synthesized cyclohexane-1,3-dione ligands showed mild to moderate antibacterial activity against these bacteria when compared to the standard antibiotic ampicillin. nih.govcabidigitallibrary.org Another study on different 2-(aryl diazenyl) derivatives of cyclohexane-1,3-dione reported significant activity against S. aureus and moderate activity against E. coli. sapub.org

The following table summarizes the minimum inhibitory concentration (MIC) values for some cyclohexane-1,3-dione derivatives against common foodborne bacteria, as reported in one study. It is important to note that these are not values for this compound itself but for structurally related compounds.

| Bacterial Strain | Compound Type | MIC (μg/mL) | Reference Compound (Ciprofloxacin) MIC (μg/mL) |

|---|---|---|---|

| S. aureus (Gram-positive) | 2-(aryl diazenyl)cyclohexan-1,3-dione derivatives | 0.25 - 0.45 | 0.15 |

| E. coli (Gram-negative) | 2-(aryl diazenyl)cyclohexan-1,3-dione derivatives | 0.30 - 0.45 | 0.01 |

Data sourced from a study on various synthesized cyclohexane-1,3-dione derivatives, not this compound specifically. sapub.org

These findings suggest that the cyclohexane-1,3-dione scaffold is a promising base for the development of new antimicrobial agents that could potentially target foodborne pathogens.

While extensive structure-activity relationship (SAR) studies exist for the herbicidal properties of 2-acyl-cyclohexane-1,3-diones, the SAR for their antimicrobial properties is less defined. However, research on broader classes of cyclohexane derivatives provides some insights.

For a series of N,N-dibenzyl-cyclohexane-1,2-diamine derivatives, antimicrobial activity was found to be highly dependent on the nature and position of substituents on the benzyl (B1604629) rings. nih.gov This indicates that lipophilicity and the electronic properties of the substituents play a crucial role in their ability to act against bacteria and fungi. nih.gov

In another study involving cyclohexane-1,3-dione derivatives, the introduction of different functional groups, such as arylazo groups at the 2-position, was shown to confer significant antibacterial activity. sapub.org For instance, derivatives containing a nitro group or a bromine atom were found to be among the most active compounds tested against a panel of bacteria. sapub.org This highlights the importance of specific chemical modifications to the core cyclohexane-1,3-dione structure in determining antimicrobial potency.

Role in Enzyme Mechanisms and Biochemical Pathways

Due to its well-defined role as an enzyme inhibitor, this compound and its analogs are valuable tools in biological assays and studies of cellular processes. Their primary use in this context is as a specific inhibitor to probe the function of the enzyme p-Hydroxyphenylpyruvate dioxygenase (HPPD). mdpi.com

In laboratory settings, these compounds can be used in enzyme inhibition assays to screen for new herbicidal candidates or to study the kinetics and mechanism of HPPD. mdpi.com By inhibiting HPPD, researchers can investigate the downstream effects on plant metabolism, such as the disruption of plastoquinone and carotenoid biosynthesis, leading to the observable bleaching phenotype. mdpi.com This makes the 2-acyl-1,3-cyclohexanedione scaffold a useful chemical probe for dissecting biochemical pathways related to amino acid catabolism and pigment production in plants. mdpi.com

The potential of this compound as an anti-enzyme agent is most prominently realized through its herbicidal activity. As previously noted, it belongs to the triketone class of compounds that are potent inhibitors of HPPD. mdpi.comnih.gov The inhibitory action results from the ability of the 1,3-dicarbonyl moiety to chelate the ferrous ion (Fe²⁺) present in the active site of the enzyme, thereby blocking its catalytic function. researchgate.net

The following table shows the inhibitory activity (IC₅₀) of various 2-acyl-cyclohexane-1,3-dione analogs against HPPD, demonstrating the anti-enzyme potential of this class of compounds.

| Compound | Acyl Side Chain Length | IC₅₀ (μM) against A. thaliana HPPD |

|---|---|---|

| Analog 5d | C11 | 0.18 ± 0.02 |

| Sulcotrione (Commercial Herbicide) | 0.25 ± 0.02 |

Data illustrates the high inhibitory potency of the 2-acyl-cyclohexane-1,3-dione scaffold. mdpi.comnih.gov

This targeted inhibition of a key plant enzyme highlights its specificity and effectiveness as an anti-enzyme agent for agricultural applications.

Privileged Scaffold in Drug Discovery and Development

The this compound moiety and its parent structure, 2-acyl-cyclohexane-1,3-dione, are recognized as privileged scaffolds in medicinal chemistry. A privileged scaffold is a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for the development of new therapeutic agents. The utility of the 2-acyl-cyclohexane-1,3-dione core stems from its presence in various natural products that exhibit a wide range of biological activities. nih.gov

Natural polyketides containing this scaffold have been shown to possess pharmacological properties, including activities against cancer cell lines, as well as antifungal and antimicrobial effects. nih.gov This inherent bioactivity has prompted extensive research into synthetic derivatives. For instance, the structural backbone of these compounds is utilized in the development of inhibitors for the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD), which has led to commercial applications in agriculture. nih.govnih.gov

In the realm of medicinal chemistry, the scaffold has been explored for developing novel therapeutics. Research has demonstrated that derivatives can be synthesized to create compounds with anti-proliferative and kinase inhibitory activities. nih.gov One strategy involved using cyclohexane-1,3-dione to synthesize a series of novel 1,2,4-triazine (B1199460) derivatives, which were subsequently evaluated for their in-vitro cytotoxic activity against several cancer cell lines, including lung, colon, and central nervous system cancer lines. nih.gov These studies underscore the versatility of the cyclohexane-1,3-dione framework as a foundational structure for generating diverse libraries of bioactive compounds. nih.gov

| Derivative Class | Biological Target/Activity | Key Research Findings | Source |

|---|---|---|---|

| Natural Polyketides (e.g., from Peperomia) | Anticancer, Antifungal, Antimicrobial | Naturally occurring compounds with the 2-acyl-cyclohexane-1,3-dione core exhibit a range of pharmacological properties. nih.gov | nih.gov |

| 1,2,4-Triazine Derivatives | c-Met Kinase Inhibition, Anti-proliferative Activity | Synthesized derivatives showed potent c-Met enzymatic activity and moderate to strong cytotoxicity against six different cancer cell lines. nih.gov | nih.gov |

| Triketone Derivatives | p-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition | Extensive structure-activity relationship (SAR) studies have led to the development of potent HPPD inhibitors. nih.gov A C11 alkyl side chain was found to be optimal for inhibitory activity. nih.govnih.gov | nih.govnih.gov |

Applications as Probes for Protein-Protein Interaction Studies

The this compound scaffold, particularly in the form of its dimethylated analog 2-acetyl-5,5-dimethylcyclohexane-1,3-dione (B154924) (also known as 2-acetyldimedone or Dde), serves as a crucial tool for studying protein-protein interactions (PPIs). smolecule.com While not typically a probe in the sense of a direct labeling agent, its derivatives are instrumental in the chemical synthesis of complex molecular probes, especially peptides, designed to investigate and modulate PPIs. smolecule.comnih.gov

A primary application of the Dde group is as a protecting group for primary amines, specifically the side-chain of lysine (B10760008), in solid-phase peptide synthesis. nih.govdokumen.pub Peptide helices are frequently found at the interfaces of PPIs, and synthetic peptides that mimic these helices are valuable tools for disrupting these interactions. nih.gov The Dde group allows for "orthogonal" protection, meaning it can be removed under very specific and mild conditions (e.g., using hydrazine) without affecting other protecting groups on the peptide. nih.gov This enables the synthesis of complex or branched peptides that can act as inhibitors of PPIs, such as the interaction between p53 and Mdm2, which is a key target in cancer therapy. nih.gov

Furthermore, the scaffold has been incorporated into the synthesis of small-molecule inhibitors designed to disrupt specific PPIs. For example, 2-acetyldimedone was used as a starting material in the synthesis of rationally modified Hsp90 inhibitors. nih.gov Heat shock protein 90 (Hsp90) requires interaction with co-chaperone proteins to function, and inhibiting these PPIs is a valid therapeutic strategy. nih.gov The developed inhibitors were designed to disrupt the interaction between extracellular Hsp90 and its client proteins, such as fibronectin, without affecting intracellular Hsp90 activity, thereby avoiding certain toxicities. nih.gov These applications highlight how the this compound scaffold is a key enabling tool for creating chemical probes and modulators to elucidate and target protein-protein interaction networks. smolecule.com

| Derivative/Application | PPI Target/System | Function of the Scaffold | Source |

|---|---|---|---|

| 2-Acetyldimedone (Dde) Protecting Group | p53-Mdm2 Interaction | Enables orthogonal protection of lysine side chains during the solid-phase synthesis of stapled peptide inhibitors. nih.gov | nih.gov |

| 2-Acetyldimedone (Dde) Protecting Group | General Peptide Synthesis | Used to mask primary amines, allowing for the synthesis of complex branched peptides used in various biological studies, including receptor-binding. dokumen.pub | dokumen.pub |

| Synthetic Precursor | Hsp90-Cochaperone/Client Protein Interactions | Used as a chemical building block in the synthesis of small-molecule Hsp90 inhibitors designed to disrupt its extracellular PPIs. nih.gov | nih.gov |

Coordination Chemistry of 2 Acetyl 1,3 Cyclohexanedione

Ligand Properties in Metal Complex Synthesis

2-Acetyl-1,3-cyclohexanedione is a β-diketone that can exist in keto-enol tautomeric forms. This property is crucial for its function as a ligand in coordination chemistry. The enolic form can be deprotonated to form an enolate anion, which acts as a bidentate ligand, coordinating to a metal ion through the two oxygen atoms of the 1,3-dione moiety. This chelation results in the formation of a stable six-membered ring, a common feature in metal acetylacetonate (B107027) complexes.

The synthesis of metal complexes with ligands derived from cyclohexane-1,3-dione has been reported. nih.gov These ligands can be bi- or tridentate, coordinating with metal ions through carbonyl oxygen and other donor atoms, such as hydrazone nitrogen. nih.gov The formation of these complexes is often confirmed by various spectroscopic techniques, including infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy. nih.gov For instance, a shift in the ν(C=O) and ν(N-N) bands in the IR spectra of the complexes compared to the free ligand indicates coordination. nih.gov Similarly, in ¹H-NMR spectra, a downfield shift of the -NH proton signal in the complexes suggests coordination of the nitrogen atom to the metal ion. nih.gov The thermal stability of these metal complexes has also been investigated, with some showing stability at temperatures up to 300°C, suggesting a polymeric nature. jddtonline.info

The versatility of ligands derived from 1,3-dicarbonyl compounds allows for the synthesis of a wide range of metal complexes with varying geometries and properties. The specific metal ion and the reaction conditions employed during synthesis play a significant role in determining the final structure and characteristics of the resulting complex.

Chelation Studies with Metal Ions (e.g., Aqueous Iron(III))

The ability of this compound and related compounds to chelate metal ions is a key aspect of their chemistry. The inhibitory properties of this class of compounds are often attributed to their ability to chelate ferrous ions in the active sites of enzymes. nih.gov

Detailed kinetic and equilibrium studies have been conducted on the 1:1 chelation of iron(III) with 2-acetylcyclohexanone (B32800) in aqueous solution. rsc.org The mechanism of complex formation involves pathways where both Fe³⁺ and Fe(OH)²⁺ react with the enol tautomer of the ligand. rsc.org The rate of complex formation is influenced by the metal species involved and structural factors of the ligand, such as steric hindrances, ring strain, and intramolecular hydrogen bonding. rsc.org

The formation of the monochelate of iron(III) with 2-acetylcyclohexanone has been investigated spectrophotometrically. rsc.org The results of these studies provide insights into the deprotonation rate of the keto tautomer of the ligand. rsc.org

Table 1: Research Findings on Chelation with Iron(III)

| Parameter | Finding |

|---|---|

| Reacting Species | Both Fe³⁺ and Fe(OH)²⁺ react with the enol tautomer of the ligand. rsc.org |

| Ligand Form | Chelation occurs with the enol tautomer of 2-acetylcyclohexanone. rsc.org |

| Influencing Factors | Steric hindrance, ring strain, and intramolecular hydrogen bonding affect the rate of complex formation. rsc.org |

| Technique | Kinetics and equilibria were studied using spectrophotometry. rsc.org |

Biological Activities of Metal Complexes (e.g., Antifungal and Antibacterial)

Metal complexes of ligands derived from 1,3-dicarbonyl compounds, including this compound, have demonstrated a range of biological activities. Chelation can enhance the biological activity of the organic ligand. nih.govthepharmajournal.com The increased lipophilic nature of the metal complexes, attributed to chelation, is often cited as a reason for their enhanced antimicrobial properties. thepharmajournal.com

Metal complexes of ligands derived from cyclohexane-1,3-dione have been tested for their antibacterial activity against various bacterial strains, including Escherichia coli, Enterococcus faecalis, Staphylococcus aureus, and Salmonella typhimurium. nih.govnih.gov Some of these complexes have shown medium-level antibacterial activity when compared to standard antibiotics like ampicillin. nih.govnih.gov The specific metal ion in the complex can influence the spectrum and potency of the antibacterial activity.

In addition to antibacterial properties, metal complexes of related compounds have also been screened for their antifungal activity. nih.govnih.gov For instance, metal(II) complexes of 2-acetylpyridine-(4-phenylthiosemicarbazone) (B1234262) exhibited significant activity against a wide spectrum of fungi. nih.gov The introduction of a metal ion into the ligand structure can lead to more potent antifungal agents. nih.gov

Table 2: Antibacterial Activity of Cyclohexane-1,3-dione Derived Metal Complexes

| Bacterial Strain | Activity Level | Reference |

|---|---|---|

| Escherichia coli | Medium | nih.govnih.gov |

| Enterococcus faecalis | Medium | nih.govnih.gov |

| Staphylococcus aureus | Medium | nih.govnih.gov |

The biological activity of these metal complexes is an active area of research, with the potential for the development of new therapeutic agents. The structure-activity relationship is a key focus, aiming to design and synthesize complexes with improved efficacy and selectivity.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-acetylcyclohexanone |

| Iron(III) |

| Fe³⁺ |

| Fe(OH)²⁺ |

| 2-[2-(2-methoxyphenyl)hydrazono]cyclohexane-1,3-dione |

| 2-[2-(3-nitrophenyl)hydrazono]cyclohexane-1,3-dione |

| Zinc(II) |

| Copper(II) |

| Ampicillin |

| 2-acetylpyridine-(4-phenylthiosemicarbazone) |

| Cobalt(II) |

| Nickel(II) |

| Escherichia coli |

| Enterococcus faecalis |

| Staphylococcus aureus |

Environmental Fate and Degradation Studies of 2 Acetyl 1,3 Cyclohexanedione

Photolysis Studies Under UV Irradiation

Research into the photochemical fate of 2-Acetyl-1,3-cyclohexanedione has demonstrated its susceptibility to degradation upon exposure to UV light. A comparative study investigating the photolysis of dehydroacetic acid and its analogues, including this compound, revealed that the compound undergoes decomposition when irradiated with UV light at a wavelength of 254 nm.

While specific quantum yields and degradation rates for this compound are not extensively documented in publicly available literature, the observed degradation confirms that photolysis is a significant environmental degradation pathway. The efficiency of this process is dependent on the UV absorption characteristics of the molecule. Like other β-diketones, this compound exists in keto-enol tautomeric forms, which influences its UV absorption spectrum and, consequently, its photosensitivity.

The photolytic behavior of this compound can be summarized in the following table:

| Parameter | Observation |

| UV Wavelength | 254 nm |

| Outcome | Photodegradation confirmed |

| Proposed Primary Mechanism | Norrish Type I cleavage |

| Key Intermediates | Acyl and alkyl free radicals |

| Final Degradation Products | Not fully elucidated, but expected to be smaller, more volatile compounds |

Proposed Photodegradation Mechanisms

The photodegradation of this compound is proposed to proceed primarily through a Norrish Type I cleavage . This photochemical reaction is characteristic of ketones and involves the homolytic cleavage of the carbon-carbon bond adjacent to the carbonyl group upon excitation by UV radiation.

The proposed mechanism can be broken down into the following key steps:

Photoexcitation: The this compound molecule absorbs a photon of UV light, promoting it to an excited electronic state (singlet or triplet state).

α-Cleavage (Norrish Type I): In the excited state, the molecule undergoes homolytic cleavage of one of the α-carbon bonds (the bonds between the carbonyl carbon and the adjacent carbon atoms in the ring). This results in the formation of a biradical intermediate.

Secondary Reactions: The highly reactive biradical intermediate can then undergo several secondary reactions, leading to the formation of various degradation products. These reactions can include:

Decarbonylation: Loss of a molecule of carbon monoxide (CO) to form a new radical species.

Intramolecular hydrogen abstraction: The radical can abstract a hydrogen atom from another part of the molecule, leading to the formation of unsaturated compounds like ketenes.

Fragmentation: The biradical can break down into smaller, more stable molecules.

While the exact final degradation products of this compound have not been exhaustively identified, the Norrish Type I mechanism suggests a pathway to the formation of smaller, potentially more volatile organic compounds, and ultimately, to mineralization.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-acetyl-1,3-cyclohexanedione, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via bromination of 2-acetylresorcinol followed by dehydrobromination, as described in a patented protocol . Key variables include temperature (optimized at 60–80°C) and base selection (e.g., NaOH vs. KOH), which affect reaction kinetics and byproduct formation. Yield improvements are achieved by controlling stoichiometry of brominating agents (e.g., Br₂ or NBS) and using inert atmospheres to prevent oxidation . Characterization via ¹H NMR (δ 2.25–2.40 ppm for acetyl protons) and LC-MS ([M+H]⁺ = 183.1 m/z) confirms purity .